6-Chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-a]phthalazine
Description
6-Chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-a]phthalazine is a heterocyclic compound featuring a triazolo-phthalazine core substituted with a chloro group at position 6 and a 4-methoxyphenyl group at position 2. Its synthesis involves multi-step reactions starting from phthalic anhydride or dichlorophthalazine derivatives. For example, details its preparation via chlorination of intermediates such as 3-(4-methoxyphenyl)-1,2,4-triazolo[3,4-a]phthalazin-6-methanol using chloroform under reflux conditions . The compound’s structure is confirmed via NMR, IR, and mass spectrometry.
Properties
IUPAC Name |
6-chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-a]phthalazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O/c1-22-11-8-6-10(7-9-11)15-18-19-16-13-5-3-2-4-12(13)14(17)20-21(15)16/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGVCXDOKBSJBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-a]phthalazine typically involves the following steps:
Formation of the Triazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with nitriles or carboxylic acids to form the triazole ring.
Substitution Reactions: The introduction of the chloro and methoxyphenyl groups can be achieved through nucleophilic substitution reactions. For instance, the chloro group can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus oxychloride.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the triazolo[3,4-a]phthalazine core. This can be achieved under acidic or basic conditions, depending on the specific synthetic route.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for scale-up. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing robust purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-a]phthalazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the triazolo[3,4-a]phthalazine core. Common reagents include alkyl halides and aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have demonstrated that derivatives of 6-chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-a]phthalazine exhibit significant anticonvulsant properties. For instance, a study evaluated several synthesized derivatives for their efficacy against seizures induced by maximal electroshock (MES) in mice. The results indicated that certain compounds showed superior anticonvulsant activity compared to the standard drug carbamazepine .
| Compound | Anticonvulsant Activity (MES Test) |
|---|---|
| 4a | Moderate Activity |
| 4b | High Activity |
| 4c | Moderate Activity |
Anxiolytic Properties
Compounds within this class have been explored for their anxiolytic effects without the sedative side effects commonly associated with traditional benzodiazepines. This makes them potential candidates for treating anxiety disorders while minimizing adverse reactions .
Anticancer Potential
Research has also indicated that derivatives of this compound may possess anticancer properties. Some studies have evaluated their effectiveness as inhibitors of specific enzymes linked to cancer progression, suggesting a promising avenue for future cancer therapies .
Study on Anticonvulsant Activity
In a comprehensive study published in Der Pharma Chemica, researchers synthesized several new derivatives of 6-chloro-3-substituted phthalazine compounds and evaluated their anticonvulsant activity using the MES test model on mice. The study concluded that compounds such as 4a, 4b, and 4c exhibited significant anticonvulsant activity compared to carbamazepine .
Evaluation of Anxiolytic Effects
Another study focused on the anxiolytic effects of these compounds found that certain derivatives could reduce anxiety-like behavior in animal models without causing sedation. This was assessed through behavioral tests such as the elevated plus maze and open field tests .
Mechanism of Action
The mechanism of action of 6-Chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-a]phthalazine involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth and induction of apoptosis . The compound’s ability to bind to specific sites on these targets is crucial for its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of triazolo-phthalazine derivatives are highly dependent on substituents at positions 3 and 4. Below is a comparative analysis of structurally related compounds:
Key Findings
Substituent Effects on Bioactivity: Methoxy vs. Halogen Groups: The 4-methoxyphenyl group in the target compound may enhance solubility and π-π stacking interactions in biological targets compared to halogens (e.g., 4-fluorophenyl in ). Methoxy groups are also associated with improved blood-brain barrier penetration, relevant for anticonvulsant activity observed in analogs like 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine . Alkyl vs.
Anticancer Activity :
- The trifluoromethyl derivative () demonstrated Topo II inhibition and DNA intercalation, critical for anticancer activity. In contrast, methyl-substituted analogs () showed bromodomain inhibition, targeting epigenetic regulators .
- Piperazine-linked derivatives (e.g., compound 24 in ) exhibited enhanced cytotoxicity against leukemia and colon cancer cells, suggesting that bulky substituents improve target affinity .
Synthetic Accessibility :
- The target compound’s synthesis () involves fewer steps compared to derivatives requiring Suzuki couplings (e.g., 6-(2-chloro-5-nitrophenyl)-3-methyl-triazolo-phthalazine in ) or palladium-catalyzed reactions, which may limit scalability .
Physicochemical and Pharmacokinetic Properties
Biological Activity
6-Chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-a]phthalazine is a heterocyclic compound belonging to the triazole family. Its unique structure contributes to a variety of biological activities, making it a subject of interest in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H11ClN4O
- Molecular Weight : 310.7377 g/mol
- CAS Number : 98123-77-4
- Structure : The compound features a chloro group and a methoxyphenyl moiety, which are crucial for its biological activity.
Anticancer Properties
Research indicates that derivatives of triazolo compounds exhibit significant antitumor activity. A study conducted by the National Cancer Institute assessed the anticancer effects of various triazolo derivatives against multiple cancer cell lines. The results demonstrated that this compound effectively inhibited the proliferation of several cancer types, including breast cancer and leukemia cells. The compound showed IC50 values indicating potent activity against MDA-MB-231 and other cell lines .
The mechanism underlying the anticancer activity involves the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis. Specifically, compounds like this compound prevent tubulin polymerization, which is essential for mitosis . This action is particularly relevant in cancer therapy as it targets rapidly dividing cells.
Antibacterial Activity
In addition to anticancer properties, this compound exhibits notable antibacterial effects. Studies have shown that it possesses significant inhibitory activity against various pathogenic bacteria. The antibacterial potential was evaluated against Gram-positive and Gram-negative strains, revealing strong efficacy comparable to conventional antibiotics .
Study 1: Antitumor Activity Assessment
A comprehensive study involving 60 different cancer cell lines revealed that derivatives of triazolo compounds exhibited high levels of antitumor activity. The study utilized the sulforhodamine B assay to measure cell viability post-treatment with various concentrations of the compound . Results indicated that modifications in the chemical structure could enhance efficacy against specific cancer types.
Study 2: Antibacterial Efficacy
Another research effort focused on the antibacterial properties of triazolo derivatives. The compound was tested against common human pathogens such as Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations . These findings support its potential application as an antibacterial agent in clinical settings.
Data Tables
Q & A
Q. How to design derivatives with improved pharmacokinetic profiles?
- Methodological Answer : Introduce polar groups (e.g., carboxamide at C3) to reduce logP. In silico ADMET (SwissADME) predicts hepatic stability (CYP3A4 metabolism) and plasma protein binding (<90%). In vivo PK/PD studies in rats validate bioavailability (>60% via oral administration) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
